

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Vindoline

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Compound of Interest		
Compound Name:	Vindoline	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical intricacies of (-)-**vindoline**, a prominent Vinca alkaloid and a crucial precursor in the synthesis of anticancer drugs vinblastine and vincristine. The complex polycyclic structure of **vindoline**, featuring six stereogenic centers, necessitates a precise understanding of its three-dimensional architecture for applications in total synthesis, analogue development, and pharmaceutical research.

Absolute Configuration of (-)-Vindoline

The absolute spatial arrangement of substituents at the six chiral centers of naturally occurring (-)-**vindoline** has been unequivocally established through extensive synthetic efforts and crystallographic analysis. The configuration is defined according to the Cahn-Ingold-Prelog (CIP) priority rules.

The systematic IUPAC name for (-)-**vindoline** encapsulates this stereochemistry: methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹'9.0²'7.0¹⁶'19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate.[1]

For clarity, the following table correlates the systematic IUPAC numbering of the stereocenters with the conventional biosynthetic numbering used in chemical literature.



Conventional Numbering	IUPAC Numbering	Absolute Configuration (R/S)
C-2	C-19	R
C-7	C-9	R
C-16	C-10	S
C-17	C-11	R
C-5	C-12	R
C-20	C-1	R

Note: A visual correlation of these numbering systems is provided in the diagrams section.

Quantitative Stereochemical Data

The stereochemistry of a chiral molecule is quantitatively characterized by its interaction with plane-polarized light (optical rotation) and its crystallographic parameters.

Table 1: Optical Rotation of (-)-Vindoline

The specific rotation of **vindoline** has been reported with some variability in the literature, which may be attributed to differences in sample purity or experimental conditions.

Specific Rotation ([α])	Solvent	Reference
-18°	Chloroform	[2]
-42°	Chloroform	[2]

Further experimental details such as concentration and temperature were not consistently reported in the cited general review.

Table 2: Single-Crystal X-ray Diffraction Data for Vindoline



The definitive absolute configuration was confirmed by single-crystal X-ray diffraction. The following data is derived from the analysis of **vindoline** crystallized from an ethyl acetate/hexane mixture.

Parameter	Value
Chemical Formula	C25H32N2O6
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	8.8790 (2)
b (Å)	13.5681 (4)
c (Å)	19.3409 (6)
V (ų)	2327.94 (11)
Z	4
Flack Parameter	0.0 (10)

Data sourced from Acta Crystallographica Section E: Structure Reports Online, 2004, E60, o638-o640. A Flack parameter value close to zero provides strong evidence for the correctness of the assigned absolute configuration.

Experimental Protocols

The determination of **vindoline**'s stereochemistry relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy to establish relative stereochemistry and Single-Crystal X-ray Crystallography for the definitive assignment of absolute configuration.

Protocol for Determination of Relative Stereochemistry by 2D NMR Spectroscopy

The relative configuration of the protons and substituent groups in **vindoline** is established primarily through Nuclear Overhauser Effect (NOE) experiments, such as 1H-1H NOESY or



ROESY. The NOE effect is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.

Methodology:

- Sample Preparation: A sample of pure vindoline is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL).
- Data Acquisition: A 2D 1H-1H NOESY spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). A mixing time appropriate for a molecule of this size (e.g., 300-800 ms) is used to allow for the buildup of NOE cross-peaks.
- Data Processing and Analysis: The acquired data is processed using appropriate software.
 The resulting 2D spectrum is analyzed for cross-peaks that correlate distinct proton signals.
 The presence of a cross-peak between two protons indicates their spatial proximity.

Key NOE Correlations for **Vindoline**: While a complete list is extensive, key diagnostic NOE correlations that help define the complex, cage-like structure include:

- Correlations between the ethyl group protons at C-5 and the proton at C-14, which help establish the relative stereochemistry of the central six-membered ring.[3]
- Spatial proximities between protons on the aspidospermidine core that confirm the cis/trans relationships of the ring junctions.

Protocol for Determination of Absolute Configuration by Single-Crystal X-ray Crystallography

This method provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.

Methodology:

Crystallization: Single crystals of vindoline suitable for X-ray diffraction are grown. This is
typically achieved by slow evaporation of a saturated solution of vindoline in a suitable
solvent system, such as ethyl acetate/hexane.



- Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54184 Å). A series of diffraction images are collected as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data.
- Absolute Configuration Assignment: The absolute configuration is determined by analyzing anomalous dispersion effects. The Flack parameter is calculated during the refinement process. A value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. A value near 1 would indicate that the inverted structure is correct.

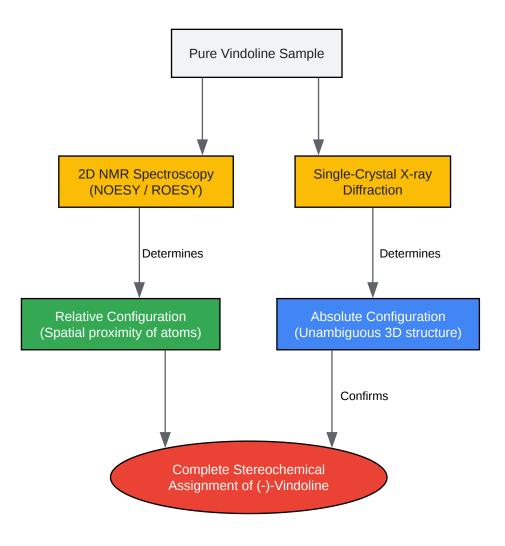
Visualizations

Diagram 1: Correlation of Numbering Systems

Caption: Correlation between IUPAC and conventional numbering for vindoline stereocenters.

Diagram 2: Experimental Workflow for Stereochemical Determination





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